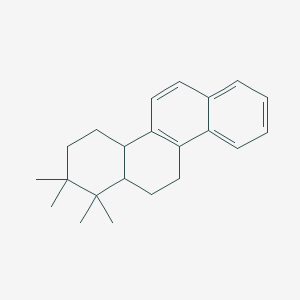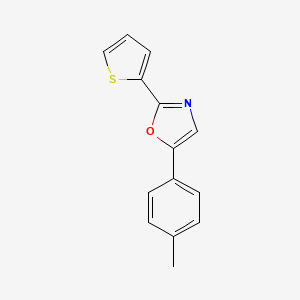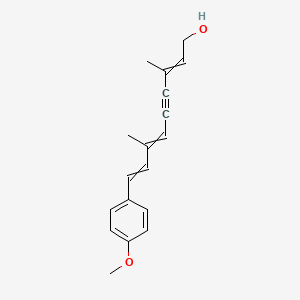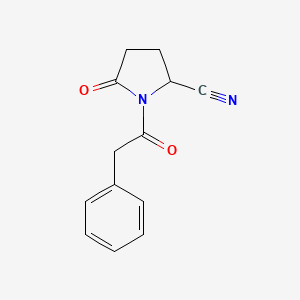![molecular formula C20H26O2 B14316542 6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid CAS No. 107586-16-3](/img/structure/B14316542.png)
6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid is an organic compound characterized by its unique structure, which includes an oct-1-yn-1-yl group attached to a phenyl ring, and a hex-5-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid typically involves the following steps:
Formation of the Oct-1-yn-1-yl Group: This can be achieved through the reaction of an alkyne with a suitable halide under palladium-catalyzed coupling conditions.
Attachment to the Phenyl Ring: The oct-1-yn-1-yl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction.
Formation of the Hex-5-enoic Acid Moiety: This involves the reaction of a suitable alkene with a carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives or substituted phenyl compounds.
Scientific Research Applications
6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.
Pathways Involved: The exact pathways depend on the specific application and target, but may include metabolic, inflammatory, or apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-ynoic acid: Similar structure but with a triple bond in the hex-5-enoic acid moiety.
6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid derivatives: Various derivatives with different substituents on the phenyl ring or modifications to the alkyne group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both alkyne and alkene groups, along with the phenyl ring and carboxylic acid moiety, allows for a wide range of chemical transformations and interactions.
Properties
CAS No. |
107586-16-3 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
6-(2-oct-1-ynylphenyl)hex-5-enoic acid |
InChI |
InChI=1S/C20H26O2/c1-2-3-4-5-6-8-13-18-15-11-12-16-19(18)14-9-7-10-17-20(21)22/h9,11-12,14-16H,2-7,10,17H2,1H3,(H,21,22) |
InChI Key |
JODFLDQOFIELSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC1=CC=CC=C1C=CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14316474.png)



![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)


![3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile](/img/structure/B14316520.png)

![[(5-Amino-2-chlorophenyl)sulfanyl]acetic acid](/img/structure/B14316527.png)
![(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one](/img/structure/B14316528.png)
![N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14316540.png)
silane](/img/structure/B14316545.png)
![N-[(4-Methoxyphenyl)methylidene]hypochlorous amide](/img/structure/B14316546.png)
